molecular formula C9H10ClN3 B13056363 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine

4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B13056363
M. Wt: 195.65 g/mol
InChI Key: XPGIQHGCCMPVJJ-UHFFFAOYSA-N
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Description

4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine: is a heterocyclic compound within the pyrimidine family It is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and methyl groups at the 2, 6, and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactions. One common method starts with the alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring.

Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield. This approach involves the use of specific catalysts and controlled reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Typically uses reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which enhances its chemical stability and reactivity. This makes it a valuable compound for developing targeted therapeutic agents and advanced materials .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

4-chloro-2,6,7-trimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H10ClN3/c1-5-4-7-8(10)11-6(2)12-9(7)13(5)3/h4H,1-3H3

InChI Key

XPGIQHGCCMPVJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C)N=C(N=C2Cl)C

Origin of Product

United States

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